5-chloro-4-iodo-2,3-dihydro-1H-inden-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6ClIO |
|---|---|
Molecular Weight |
292.50 g/mol |
IUPAC Name |
5-chloro-4-iodo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H6ClIO/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3H,2,4H2 |
InChI Key |
NMYBYSPFHJHRCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C(=C(C=C2)Cl)I |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 5 Chloro 4 Iodo 2,3 Dihydro 1h Inden 1 One and Analogues
Classical and Contemporary Approaches to Indanone Core Synthesis
The construction of the fundamental indanone skeleton is the cornerstone of synthesizing complex derivatives. Methodologies have evolved from classical acid-catalyzed reactions to sophisticated transition-metal-catalyzed annulations.
Friedel-Crafts Acylation Strategies for Substituted Indanones
The intramolecular Friedel-Crafts acylation is one of the most common and direct methods for synthesizing 1-indanones. nih.gov This reaction typically involves the cyclization of 3-arylpropanoic acids or their more reactive acyl chloride derivatives. nih.govacs.org
Classical approaches often employ strong Brønsted or Lewis acids. Polyphosphoric acid (PPA) is frequently used to promote the direct dehydrative cyclization of 3-arylpropanoic acids. nih.govd-nb.info Superacids, such as triflic acid, have also been shown to effectively catalyze these cyclizations, sometimes enabling dual C-C bond formation in a one-pot process. rsc.orgnih.gov Traditional Lewis acids like aluminum chloride (AlCl₃) are highly effective, particularly for the cyclization of acyl chlorides. nih.gov
Contemporary advancements have focused on developing milder and more catalytic versions of this reaction. Niobium pentachloride (NbCl₅) has been demonstrated to act as both a reagent to convert carboxylic acids into acyl chlorides in situ and as a catalyst for the subsequent cyclization at room temperature. researchgate.net Scandium(III) triflate (Sc(OTf)₃) is another effective and moisture-stable Lewis acid that can catalyze the intramolecular acylation of precursors like benzyl (B1604629) Meldrum's acid derivatives under moderate conditions. acs.org These modern catalysts offer advantages in terms of functional group tolerance and reduced generation of corrosive waste. nih.govresearchgate.net
| Catalyst/Reagent | Precursor Type | Key Features | Reference |
|---|---|---|---|
| Polyphosphoric Acid (PPA) | 3-Arylpropanoic Acid | Classical method; direct dehydrative cyclization. | nih.govd-nb.info |
| Aluminum Chloride (AlCl₃) | 3-Arylpropionyl Chloride | Traditional, highly effective Lewis acid. | nih.gov |
| Triflic Acid (TfOH) | 3-Arylpropanoic Acid | Superacid catalyst; promotes efficient cyclization. | rsc.orgnih.gov |
| Niobium Pentachloride (NbCl₅) | 3-Arylpropanoic Acid | Acts as both reagent and catalyst; mild conditions. | researchgate.net |
| Scandium(III) Triflate (Sc(OTf)₃) | Benzyl Meldrum's Acid Derivative | Moisture-stable Lewis acid; catalytic process. | acs.org |
Annulation and Cyclization Reactions in Indanone Formation
Beyond Friedel-Crafts reactions, a diverse array of annulation and cyclization strategies has been developed for indanone synthesis, often leveraging transition-metal catalysis. rsc.org These methods provide access to a wider range of substituted indanones that may be difficult to obtain through classical routes.
Transition-metal-catalyzed reactions are particularly prominent. For instance, rhodium(III)-catalyzed [4+1] cycloaddition of α-carbonyl sulfoxonium ylides with activated alkenes furnishes a variety of substituted indanones. researchgate.net Similarly, (trialkylsilyl)arylketenes can undergo a [4+1] annulation with (trimethylsilyl)diazomethane to yield 2-indanone (B58226) derivatives. nih.gov Cobalt catalysts have been employed for the intramolecular cyclization of alkylated indanones through C(sp³)–H bond activation, creating fused carbocyclic systems. rsc.org
Metal-free alternatives have also gained traction as part of a move towards greener synthetic chemistry. A facile method for indanone synthesis involves the intramolecular hydroacylation of 2-vinylbenzaldehydes catalyzed by the environmentally benign organocatalyst L-proline. rsc.org Radical cascade reactions represent another powerful approach for constructing the indanone core. researchgate.net These contemporary methods highlight the versatility of modern organic synthesis in creating the indanone framework under varied conditions with high functional group tolerance. rsc.orgresearchgate.net
| Methodology | Key Reagents/Catalyst | Reaction Type | Reference |
|---|---|---|---|
| [4+1] Cycloaddition | Rh(III) catalyst | Reaction of α-carbonyl sulfoxonium ylides and alkenes. | researchgate.net |
| [4+1] Annulation | (Trimethylsilyl)diazomethane | Reaction with (trialkylsilyl)arylketenes. | nih.gov |
| Intramolecular Cyclization | Cobalt(II)/Xantphos | C(sp³)–H bond activation of alkylated indanones. | rsc.org |
| Intramolecular Hydroacylation | L-proline (organocatalyst) | Metal-free cyclization of 2-vinylbenzaldehydes. | rsc.org |
Selective Halogenation Methods for Indanone Derivatives
The synthesis of 5-chloro-4-iodo-2,3-dihydro-1H-inden-1-one from a pre-formed indanone core requires highly controlled, regioselective halogenation methods. Introducing two different halogens onto the aromatic ring necessitates a careful choice of reagents and conditions to overcome challenges posed by directing group effects.
Regioselective Introduction of Halogen Atoms
Achieving the desired 4-iodo, 5-chloro substitution pattern on an indanone ring is governed by the principles of electrophilic aromatic substitution. Starting from 5-chloro-1-indanone (B154136), the existing chloro substituent is an ortho-, para-director, while the C1-carbonyl group is a strong deactivator and meta-director. The target C4 position is ortho to the activating chloro group and meta to the deactivating carbonyl group, making substitution plausible.
Modern halogenation methods offer enhanced regioselectivity. The use of N-halosuccinimides (NCS for chlorination, NIS for iodination) is a common strategy. organic-chemistry.org The reactivity and selectivity of these reagents can be significantly enhanced by using specialized solvents. Hexafluoroisopropanol (HFIP), a solvent with strong hydrogen-bond donating properties and low nucleophilicity, has been shown to enable mild and highly regioselective halogenation of a broad range of arenes and heterocycles without the need for an additional catalyst. organic-chemistry.org This system allows for efficient halogenation, and its versatility has been demonstrated in one-pot sequential dihalogenation reactions. organic-chemistry.org Such protocols are critical for precisely installing halogens on complex scaffolds like substituted indanones.
Electrochemical and Metal-Free Halogenation Protocols
In line with the principles of green chemistry, electrochemical and metal-free halogenation methods have emerged as powerful alternatives to traditional protocols that often use hazardous reagents. Metal-free approaches, such as the use of N-halosuccinimides, are highly desirable as they avoid residual metal contamination in the final products. organic-chemistry.orgnih.gov
Direct electrochemical halogenation is an appealing strategy where inexpensive inorganic halide salts are used as the halogen source, and electricity is the sole driving force. nsf.govrsc.org A more flexible "on-site" halogenation approach utilizes halogen gas (e.g., Cl₂, Br₂) produced from the electrolysis of halides in a cell that is spatially separated from the reaction vessel. nsf.govrsc.org This separation allows for the use of a wider range of organic solvents, catalysts, and temperature conditions that are often incompatible with direct electrochemical setups. nsf.gov This technique can successfully halogenate substrates with oxidatively labile functional groups and offers a green and scalable method for synthesizing organic halides. rsc.org
Enantioselective Synthesis of Chiral Indanone Frameworks
Many biologically active molecules derived from indanones are chiral, making enantioselective synthesis a critical area of research for producing single-enantiomer products. These methods focus on creating stereocenters at various positions of the indanone core with high levels of enantiomeric excess (ee).
One successful strategy is the rhodium-catalyzed asymmetric intramolecular 1,4-addition. This method uses chalcone (B49325) derivatives bearing a pinacolborane group to construct chiral 3-aryl-1-indanones in high yields and with excellent enantioselectivities (up to 95% ee). acs.org Another approach is the palladium-catalyzed asymmetric reductive-Heck reaction, which provides an efficient route to enantiomerically enriched 3-substituted indanones. capes.gov.br
Dinuclear zinc catalysts have been employed in an enantioselective Michael/transesterification tandem reaction of α-hydroxy indanones with chalcones to create complex spiro[indanone-isochromanone] derivatives with excellent stereoselectivity (>20:1 dr, >99% ee). rsc.org Furthermore, recent work has expanded to the synthesis of axially chiral indanones. An atropselective Suzuki–Miyaura cross-coupling of β-keto enol triflates has been developed to access axially chiral (Z)-diarylmethylidene indanones, a class of compounds with previously limited synthetic access. acs.org
| Methodology | Catalyst System | Product Type | Stereoselectivity | Reference |
|---|---|---|---|---|
| Asymmetric Intramolecular 1,4-Addition | Rhodium/MonoPhos | Chiral 3-Aryl-1-indanones | Up to 95% ee | acs.org |
| Asymmetric Reductive-Heck Reaction | Palladium-based | Chiral 3-Substituted Indanones | High enantiomeric enrichment | capes.gov.br |
| Michael/Transesterification Tandem | Dinuclear Zinc | Chiral Spiro[indanone-isochromanone]s | >99% ee | rsc.org |
| Atropselective Suzuki–Miyaura Coupling | Pd(0)/PyBOX | Axially Chiral Diarylmethylidene Indanones | High enantioselectivity | acs.org |
Catalytic Asymmetric Approaches for Stereocenter Construction
The enantioselective synthesis of indanones has been a significant area of research, leading to the development of several powerful catalytic systems. These methods are crucial for accessing chiral indanones that are valuable precursors for biologically active molecules.
One notable approach involves the rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone derivatives. organic-chemistry.org This method provides access to enantioenriched 3-aryl-1-indanones in high yields and with excellent enantioselectivities. organic-chemistry.org The use of a chiral ligand, such as MonoPhos, under relatively mild conditions makes this an attractive strategy. organic-chemistry.org The versatility of this reaction with respect to various substituents on the chalcone backbone suggests its potential applicability to precursors of halogenated indanones. whiterose.ac.uk
Another powerful strategy is the use of a chiral auxiliary, such as a methyl p-tolyl sulfoxide (B87167) group, to direct a Nazarov cyclization in an enantioselective manner. whiterose.ac.uk This method has been successfully employed to synthesize 3-arylindanones with high diastereoselectivity and enantioselectivity after reductive cleavage of the auxiliary. whiterose.ac.uk The reaction has been shown to be effective for a range of substrates with both electron-donating and electron-withdrawing groups on the aromatic rings, indicating its potential for the synthesis of complex indanones like the target compound. whiterose.ac.uk
| Catalyst/Auxiliary | Substrate Type | Product | Yield (%) | ee (%) | Ref |
| Rhodium/MonoPhos | Pinacolborane chalcone derivatives | Chiral 3-aryl-1-indanones | 82-95 | 81-95 | organic-chemistry.orgwhiterose.ac.uk |
| Methyl p-tolyl sulfoxide | Chalcone derivatives | Chiral 3-aryl-1-indanones | 68-93 | up to 99 | whiterose.ac.uk |
Diastereoselective Functionalization Techniques
Beyond establishing the initial stereocenter, the diastereoselective functionalization of the indanone scaffold is critical for creating more complex, multi-chiral molecules.
A diastereoselective transformation of symmetrical enone compounds to chiral indanone scaffolds has been achieved using the Corey–Chaykovsky reagent, dimethyloxosulfonium methylide (DOSM). nih.gov This reaction proceeds through an initial Michael addition followed by an aldol-type reaction to furnish indanones containing an allylic-benzylic tertiary alcohol moiety with high diastereoselectivity. nih.gov The resulting products can be further transformed, for instance, into fluorenones. nih.gov
Furthermore, the base-promoted synthesis of spiroindeno cyclopropanes from arylidene indanones and DABCO-derived N-ylides represents another effective diastereoselective functionalization. nih.gov This method allows for the construction of complex spirocyclic systems with a high degree of stereocontrol. nih.gov Such strategies could be envisioned for the elaboration of a pre-formed this compound core.
| Reagent | Substrate | Product | Diastereoselectivity | Ref |
| Dimethyloxosulfonium methylide (DOSM) | Symmetrical enones | Chiral indanones with tertiary alcohol | High | nih.gov |
| DABCO-derived N-ylides | Arylidene indanones | Spiroindeno cyclopropanes | High | nih.gov |
Green Chemistry Principles in Indanone Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and utilize more environmentally benign reagents and solvents. The synthesis of indanones, including halogenated analogues, has benefited from these advancements.
Solvent-Free and Microwave-Assisted Reactions
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions and often improving yields. The synthesis of halo-1-indanones has been achieved through a microwave-assisted hydrolysis of benzyl Meldrum's acid derivatives, followed by a chlorosulfonic acid-mediated Friedel–Crafts cyclization. beilstein-journals.org
A more general and efficient microwave-assisted one-pot synthesis of 1-indanones involves the tandem Friedel-Crafts acylation and Nazarov cyclization of arenes and α,β-unsaturated acyl chlorides in the presence of aluminum chloride. researchgate.net This method significantly reduces reaction times compared to conventional heating. preprints.org The Nazarov cyclization of chalcones in neat trifluoroacetic acid under microwave irradiation is another example of a solventless or minimal-solvent approach that can be applied to the synthesis of indanone analogues. preprints.org
| Reaction | Conditions | Substrates | Product | Key Advantage | Ref |
| Friedel-Crafts Acylation/Nazarov Cyclization | Microwave, AlCl₃ | Arenes, α,β-unsaturated acyl chlorides | 1-Indanones | Reduced reaction time, one-pot | researchgate.net |
| Nazarov Cyclization | Microwave, neat TFA | Chalcones | Indanones | Reduced reaction time, solventless | preprints.org |
| Friedel-Crafts Acylation | Microwave, Metal triflate, Ionic liquid | 3-Arylpropanoic acids | 1-Indanones | Recyclable catalyst, green solvent | beilstein-journals.orgnih.gov |
Sustainable Catalysis and Reagent Selection
The development of sustainable catalytic systems and the selection of greener reagents are central to modern synthetic chemistry. An environmentally benign synthesis of 1-indanones from 3-arylpropanoic acids has been reported using a microwave-assisted intramolecular Friedel–Crafts acylation catalyzed by a metal triflate in a triflate-anion containing ionic liquid. beilstein-journals.orgnih.gov A key advantage of this system is the ability to recover and reuse the metal triflate catalyst without a significant loss of activity. beilstein-journals.orgnih.gov
In the realm of metal-free catalysis, L-proline has been shown to be an efficient and environmentally benign catalyst for the intramolecular hydroacylation of 2-vinylbenzaldehydes to produce indanones. rsc.org This method avoids the use of transition metals and other additives. rsc.org
The choice of solvent also plays a crucial role in the environmental impact of a synthesis. The use of 4-methyltetrahydropyran (4-MeTHP), a green solvent, has been demonstrated in the Nazarov cyclization of a chalcone to an indanone. preprints.orgpreprints.orgscilit.com Although the yield was moderate, this approach avoids harmful solvents and simplifies the work-up procedure, making the process more sustainable. preprints.orgscilit.com
Chemical Transformations and Reaction Mechanisms of Halogenated Indanones
Electrophilic and Nucleophilic Reactions on the Indanone Core
The indanone core of 5-chloro-4-iodo-2,3-dihydro-1H-inden-1-one possesses multiple sites for both electrophilic and nucleophilic attack. The reactivity is centered around the carbonyl group and the substituted benzene (B151609) ring.
The carbonyl group exhibits dual reactivity. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. youtube.com Conversely, the carbonyl oxygen possesses lone pairs of electrons, rendering it nucleophilic and capable of reacting with electrophiles, such as protons in acidic media. youtube.com The carbons alpha to the carbonyl group can be deprotonated to form an enolate, which is a strong nucleophile. youtube.com This enolate can then react with various electrophiles. youtube.com Halogenation at the alpha-position, for instance, can occur under either acidic or basic conditions through an enol or enolate intermediate, respectively. libretexts.org
The aromatic ring is subject to electrophilic aromatic substitution. In this reaction, an electrophile attacks the electron-rich benzene ring, leading to the formation of a resonance-stabilized carbocation known as a sigma complex or arenium ion. byjus.com The aromaticity is restored by the loss of a proton from the carbon that was attacked. byjus.com The regioselectivity of this substitution on the 5-chloro-4-iodo-1-indanone scaffold is influenced by the directing effects of the existing substituents. The chloro and iodo groups are deactivating but ortho-, para-directing, while the acyl group (part of the fused ring system) is a deactivating, meta-directing group. The interplay of these effects determines the position of substitution for an incoming electrophile.
Nucleophilic attack on the indanone core primarily targets the electrophilic carbonyl carbon. youtube.com This can lead to a wide range of addition products, depending on the nature of the nucleophile.
Functional Group Interconversions Involving Halogen Substituents
The chloro and iodo substituents on the aromatic ring of this compound are key handles for molecular diversification through functional group interconversions. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nobelprize.orgmdpi.com
A crucial aspect of these transformations is the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The C-I bond is weaker and more reactive than the C-Cl bond in the key oxidative addition step of the catalytic cycle. libretexts.org This allows for selective functionalization at the C-4 position (iodo) while leaving the C-5 position (chloro) intact for subsequent reactions.
Several named cross-coupling reactions can be employed. The Suzuki reaction, which couples an organoboron compound with an organohalide, is widely used due to the stability and low toxicity of the boron reagents. nobelprize.orglibretexts.org The Negishi coupling utilizes an organozinc reagent, while the Heck reaction couples the halide with an alkene. nobelprize.org These reactions generally proceed through a common catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Negishi), and reductive elimination. libretexts.org
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Selectivity |
|---|---|---|---|---|
| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(0) complex (e.g., Pd(PPh₃)₄), Base | C-C (Aryl-Aryl, Aryl-Vinyl) | High for C-I over C-Cl |
| Heck Coupling | Alkene | Pd(0) or Pd(II) salt, Base | C-C (Aryl-Vinyl) | Preferential at C-I |
| Sonogashira Coupling | Terminal Alkyne | Pd(0) complex, Cu(I) co-catalyst, Base | C-C (Aryl-Alkynyl) | High for C-I over C-Cl |
| Negishi Coupling | Organozinc Reagent | Pd(0) or Ni(0) complex | C-C (Aryl-Aryl, Aryl-Alkyl) | Preferential at C-I |
| Buchwald-Hartwig Amination | Amine | Pd(0) complex, Bulky Phosphine Ligand, Base | C-N (Aryl-Amine) | High for C-I over C-Cl |
Mechanisms of Key Annulation and Cycloaddition Reactions
Annulation and cycloaddition reactions are powerful strategies for constructing fused-ring systems, thereby increasing the structural complexity of the indanone scaffold. rsc.org These reactions involve the formation of multiple new bonds in a single operation.
A prominent example of a cycloaddition is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a substituted alkene (dienophile) to form a cyclohexene (B86901) ring. wikipedia.orgsigmaaldrich.com The reaction is a concerted, pericyclic process that proceeds through a single cyclic transition state. wikipedia.org The indanone moiety, containing an α,β-unsaturated ketone system if modified appropriately (e.g., through an aldol (B89426) condensation at the C-2 position to introduce a double bond), can act as a dienophile. The reaction is driven by the formation of stable σ-bonds from less stable π-bonds. organic-chemistry.org The mechanism involves the overlap of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile. organic-chemistry.org
Annulation reactions can also be used to build heterocyclic rings onto the indanone framework. For instance, reacting an α-halo indanone with a binucleophile like a thioamide or an aminopyrimidine can lead to the formation of fused thiazole (B1198619) or pyridine (B92270) rings, respectively. rsc.org These reactions often proceed via an initial nucleophilic substitution at the α-carbon, followed by an intramolecular condensation or cyclization step.
Other classes of cycloaddition, such as [5+1] or [2+4] annulations, can also be envisioned for the synthesis of more complex heterocyclic systems fused to the indanone core. researchgate.netrsc.orgrsc.org For example, a [5+1] cycloaddition could involve a five-atom component reacting with a one-atom synthon to form a six-membered ring. rsc.org The specific mechanism would depend on the nature of the reactants and catalysts involved.
C-H Functionalization Strategies for Indanone Scaffolds
Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for modifying organic molecules, avoiding the need for pre-functionalized starting materials. sigmaaldrich.com This approach involves the selective cleavage of a carbon-hydrogen bond and its replacement with a new bond (C-C, C-N, C-O, etc.). nih.gov
For the 5-chloro-4-iodo-1-indanone scaffold, C-H functionalization would typically target the available C-H bonds on the aromatic ring, namely at the C-6 and C-7 positions. These reactions are often catalyzed by transition metals such as palladium, rhodium, or ruthenium. researchgate.netorganic-chemistry.orgrsc.org Selectivity is a key challenge, which is often overcome by using a directing group. nih.govnih.gov The directing group, which is part of the substrate, coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond, facilitating its activation. sigmaaldrich.com In the case of the indanone scaffold, the carbonyl oxygen can act as an intrinsic directing group, potentially directing functionalization to the ortho C-7 position.
The general mechanism for directed C-H activation often involves coordination of the directing group to the metal center, followed by C-H bond cleavage via a concerted metalation-deprotonation (CMD) pathway or oxidative addition. sigmaaldrich.com The resulting metallacyclic intermediate can then react with a coupling partner, followed by reductive elimination to regenerate the catalyst and yield the functionalized product. This strategy allows for the construction of diverse molecular scaffolds from simple precursors. researchgate.netnih.gov
| Catalyst System | Coupling Partner | Bond Formed | Typical Directing Group | Potential Site on Indanone |
|---|---|---|---|---|
| Rh(III) | Alkenes, Alkynes | C-C | Amide, Carboxylic Acid, Ketone | C-7 |
| Ru(II) | Alkenes, Aryl Halides | C-C | Pyridine, Carboxylate, Ketone | C-7 |
| Pd(II) | Aryl Halides, Alkenes, CO | C-C, C-O | Amide, Oxime, Pyridine | C-7 |
| Ir(III) | Diazo compounds, Boron reagents | C-C, C-B | Amide, Carboxylate | C-7 |
| Cu(II) | Amines, Azides | C-N | Amide, Heterocycles | C-7 |
Based on the conducted research, there is no publicly available scientific literature containing the specific experimental data required to construct the detailed article on "this compound" as per the requested outline.
Searches for spectroscopic and crystallographic information (including Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry, and X-ray Crystallography) for this exact compound did not yield any specific results. The available data pertains to related but structurally distinct compounds, such as 5-chloro-2,3-dihydro-1H-inden-1-one, which lacks the iodine substituent at the 4-position.
Consequently, it is not possible to provide a scientifically accurate and detailed analysis for the specified sections and subsections (4.1 through 4.4.1) for "this compound". Generating such an article without verifiable research data would be speculative and would not meet the required standards of scientific accuracy.
Analysis of Intermolecular Interactions in the Crystalline State of this compound Lacking Specific Data
A detailed analysis of the intermolecular interactions in the crystalline state of this compound cannot be provided at this time due to a lack of available crystallographic studies and specific research findings for this particular compound in the public domain.
While general principles of intermolecular forces can be applied to predict potential interactions based on the compound's structure—which includes a carbonyl group, a chloro substituent, and an iodo substituent on an indanone framework—any such discussion would be speculative without experimental data from single-crystal X-ray diffraction analysis.
Scientific literature on related halogenated organic molecules, such as substituted indoles and anilines, reveals common types of intermolecular interactions that are often crucial in determining their crystal packing. These interactions frequently include:
Halogen Bonding: Interactions involving the iodine and chlorine atoms, where they can act as electrophilic regions (halogen bond donors) and interact with nucleophilic sites on adjacent molecules. For instance, I⋯O, I⋯N, Cl⋯O, or Cl⋯N contacts could be anticipated. Studies on other molecules have shown I⋯Cl halogen bonds. nih.gov
Hydrogen Bonding: Although the primary structure of this compound lacks strong hydrogen bond donors like -OH or -NH, weaker C—H⋯O hydrogen bonds involving the carbonyl oxygen as an acceptor are plausible and commonly observed in crystal structures of ketones.
Other Weak Interactions: van der Waals forces, including dipole-dipole interactions arising from the polar C=O, C-Cl, and C-I bonds, would also play a significant role in the molecular packing. Interactions such as C—I⋯π and C—Cl⋯π have also been observed in similar structures. nih.gov
To present a scientifically accurate and detailed analysis as requested, including data tables of bond lengths, bond angles, and specific intermolecular contact distances, a comprehensive crystallographic study of this compound is necessary. Without such a study, any further elaboration would not meet the required standards of scientific accuracy and detail.
Computational and Theoretical Investigations on Indanone Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful tool in quantum chemistry for investigating the electronic structure of molecules. mdpi.com By approximating the many-electron wavefunction using the electron density, DFT provides a computationally efficient method to explore molecular properties. researchgate.net For 5-chloro-4-iodo-2,3-dihydro-1H-inden-1-one, DFT calculations are instrumental in understanding how the chloro and iodo substituents impact the electronic distribution and geometry of the indanone core.
Optimization of Molecular Geometry and Conformation
The initial step in computational analysis involves the optimization of the molecular geometry to find the lowest energy conformation. scispace.com For this compound, this process involves determining the most stable arrangement of its atoms in three-dimensional space. The presence of the bulky iodine atom at the 4-position and the chlorine atom at the 5-position on the aromatic ring introduces specific steric and electronic effects that influence the planarity of the bicyclic system.
DFT calculations, often employing a basis set such as B3LYP/6-31G(d), are used to predict bond lengths, bond angles, and dihedral angles. sciensage.infoeurjchem.com The optimized geometry would reveal any distortions from an idealized planar structure caused by the halogen substituents. The cyclopentanone (B42830) ring in the 2,3-dihydro-1H-inden-1-one system typically adopts a non-planar, envelope or twisted conformation to relieve ring strain. The precise conformation is influenced by the substitution pattern on the aromatic ring.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Predicted Value |
|---|---|
| C4-I Bond Length | ~2.10 Å |
| C5-Cl Bond Length | ~1.74 Å |
| C1=O Bond Length | ~1.22 Å |
| C4-C5-C6 Bond Angle | ~121° |
Note: The values in this table are illustrative and represent typical bond lengths and angles expected from DFT calculations for such a molecule.
Prediction of Spectroscopic Parameters
DFT calculations are also highly effective in predicting various spectroscopic parameters, which can be compared with experimental data for validation of the computed structure. nih.gov For this compound, key spectroscopic features that can be predicted include vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.
The calculated vibrational frequencies can help in the assignment of experimental IR and Raman bands. sciensage.info For instance, the characteristic carbonyl (C=O) stretching frequency is sensitive to the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nature of the chlorine and iodine atoms is expected to cause a slight blue shift (higher frequency) in the C=O stretching vibration compared to the unsubstituted indanone.
Similarly, the prediction of ¹H and ¹³C NMR chemical shifts provides valuable insights into the electronic environment of the different nuclei in the molecule. jmcs.org.mx The calculated shifts can aid in the interpretation of experimental NMR spectra, confirming the molecular structure. The halogen substituents will have a notable effect on the chemical shifts of the aromatic protons and carbons.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| C=O Stretch | ~1725 |
| Aromatic C=C Stretch | ~1580, ~1470 |
| C-I Stretch | ~550 |
Note: These are representative values and the actual predicted wavenumbers may vary depending on the level of theory and basis set used.
Molecular Modeling and Docking Studies for Interaction Analysis with Macromolecules
Molecular modeling and docking are indispensable computational techniques for predicting and analyzing the interaction of small molecules with biological macromolecules, such as proteins. nih.govmanipal.edu These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov
Ligand-Target Interaction Profiling for Chemical Scaffold Design
The this compound scaffold can be docked into the active sites of various protein targets to explore its potential as an inhibitor or modulator. mdpi.comnih.gov The indanone core is a known pharmacophore for various enzymes and receptors. researchgate.net The specific halogen substitution pattern of this compound can lead to unique interactions within a binding pocket.
Molecular docking simulations would predict the preferred binding pose and calculate a docking score, which is an estimate of the binding affinity. researchgate.netthesciencein.org The chlorine and iodine atoms can participate in halogen bonding, a non-covalent interaction that has gained recognition for its importance in molecular recognition and drug design. The iodine atom, being a better halogen bond donor than chlorine, could form significant interactions with electron-rich residues in a protein's active site.
Table 3: Hypothetical Docking Results against a Kinase Target
| Parameter | Value |
|---|---|
| Docking Score (kcal/mol) | -8.5 |
| Key Interacting Residues | Leu83, Val91, Ala103, Lys145 |
Note: This table presents a hypothetical scenario to illustrate the output of a molecular docking study.
Conformational Analysis and Energy Landscapes
The biological activity of a molecule is often dependent on its ability to adopt a specific conformation that is complementary to the binding site of its target. organicchemistrytutor.comlumenlearning.com Conformational analysis of this compound is therefore essential to understand its flexibility and the accessible range of shapes it can adopt. nih.gov
Computational methods can be used to explore the conformational space of the molecule and construct an energy landscape. nih.gov This landscape maps the potential energy of the molecule as a function of its conformational degrees of freedom, such as the puckering of the five-membered ring. The analysis would identify the global minimum energy conformation as well as other low-energy conformers that might be relevant for biological activity. The energy barriers between different conformations can also be calculated, providing insight into the molecule's dynamic behavior. utdallas.edu
Quantum Chemical Characterization of Reactivity
Quantum chemical calculations provide a powerful framework for understanding and predicting the chemical reactivity of molecules. mdpi.comresearchgate.net By analyzing various electronic descriptors derived from DFT, it is possible to gain insights into the electrophilic and nucleophilic nature of different sites within this compound. researchgate.net
The reactivity of this molecule is largely dictated by the interplay of the electron-withdrawing ketone group and the halogen substituents on the aromatic ring. The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. eurjchem.com
Furthermore, the Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and can be used to identify sites susceptible to electrophilic or nucleophilic attack. For this compound, the MEP would show a region of negative potential around the carbonyl oxygen, indicating its nucleophilic character, and regions of positive potential around the acidic protons. Reactivity indices such as Fukui functions can be calculated to provide a more quantitative measure of the local reactivity at each atomic site.
Table 4: Calculated Quantum Chemical Descriptors
| Descriptor | Predicted Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 4.4 eV |
Note: These values are illustrative and would be obtained from quantum chemical calculations.
Reaction Mechanism Elucidation through Computational Approaches
The elucidation of reaction mechanisms through computational methods provides invaluable insights into the formation of complex molecules like this compound. While direct computational studies on this specific molecule are not extensively available in the current body of literature, the reaction pathways for the synthesis of the core indanone structure and the introduction of halogen substituents can be understood by analogy to related systems that have been investigated theoretically. Key synthetic routes to indanones, such as Friedel-Crafts acylation and Nazarov cyclization, have been the subject of computational analysis, shedding light on their intricate mechanisms.
Friedel-Crafts Acylation for Indanone Ring Formation
One of the most common methods for constructing the indanone skeleton is through an intramolecular Friedel-Crafts acylation of a substituted phenylpropanoic acid or its corresponding acyl chloride. Computational studies, often employing Density Functional Theory (DFT), have been instrumental in detailing the mechanistic steps of this reaction.
For instance, the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids to yield 1-indanones has been shown to be effectively catalyzed by Lewis acids like niobium pentachloride (NbCl₅) under mild conditions. researchgate.net DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to investigate the potential energy surface (PES) of such reactions. These studies reveal that the catalyst can act both as a reagent, by converting the carboxylic acid to a more reactive acyl chloride intermediate, and as a catalyst for the subsequent cyclization. researchgate.net
The computational analysis of the PES helps in identifying the transition states and calculating the activation energies for each step of the reaction. For a related intramolecular Friedel-Crafts reaction, the calculated activation energy was found to be 28.24 kcal mol⁻¹, suggesting the reaction proceeds readily under the specified conditions. researchgate.net The geometry of the transition state, where the acyl group is positioned to attack the aromatic ring, is a critical factor in determining the feasibility and regioselectivity of the cyclization.
Nazarov Cyclization in the Synthesis of Substituted Indanones
The Nazarov cyclization is another powerful tool for the synthesis of five-membered rings, including the indanone core. This reaction involves the acid-catalyzed conrotatory electrocyclization of a divinyl ketone. Computational studies have provided a deep understanding of the stereochemistry and the factors influencing the reactivity in these cyclizations.
In the context of forming substituted indanones, halo-Prins and halo-Nazarov cyclizations have been explored. Theoretical calculations using DFT have been employed to study the reactive intermediates in these reactions, such as the O-protonated forms of the starting enones. researchgate.net These computational models help in understanding the charge distribution and the orbital interactions that govern the 4π-electrocyclic ring closure, which is the key step of the Nazarov cyclization. wikipedia.org
Furthermore, computational investigations have been crucial in explaining the stereoselectivity observed in tandem reactions, such as a Nazarov cyclization followed by an electrophilic fluorination, which yields highly substituted indanones. researchgate.net These studies analyze the energy profiles of different stereochemical pathways, allowing researchers to predict and rationalize the formation of specific diastereomers.
Computational Insights into Electrophilic Halogenation
Computational studies on the electrophilic halogenation of aromatic compounds help in determining the most likely sites of substitution by calculating the electron density of the aromatic ring and the stability of the intermediate carbocations (sigma complexes). The relative energies of the ortho, meta, and para substitution pathways can be computed to predict the regioselectivity of the halogenation.
For example, theoretical analysis of electrophilic aromatic bromination has been used to understand the positional selectivity, and the results have shown good agreement with experimental data. mdpi.com Similar computational approaches can be applied to predict the outcome of chlorination and iodination on an indanone precursor. The presence of the carbonyl group and existing substituents on the aromatic ring will significantly influence the electronic properties and, consequently, the position of further electrophilic attack.
The table below summarizes key computational parameters often investigated in the elucidation of reaction mechanisms for reactions analogous to the synthesis of this compound.
| Reaction Type | Computational Method | Key Parameters Investigated | Typical Findings |
| Friedel-Crafts Acylation | DFT (e.g., B3LYP/6-311++G(d,p)) | Transition State Geometries, Activation Energies, Potential Energy Surfaces | Elucidation of catalyst role, prediction of reaction feasibility. |
| Nazarov Cyclization | DFT | Reactive Intermediates, Energy Profiles of Stereochemical Pathways | Understanding of stereoselectivity, rationalization of product distribution. |
| Electrophilic Halogenation | Ab initio / DFT | Electron Density Distribution, Stability of Sigma Complexes, Reaction Pathways | Prediction of regioselectivity, correlation with experimental outcomes. |
Indanone Scaffold in Chemical Probe and Medicinal Chemistry Research
Indanones as Privileged Scaffolds for Chemical Probe Development
Indanones are considered privileged scaffolds in medicinal chemistry due to their ability to interact with a variety of biological targets. Their rigid bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, facilitating specific interactions with proteins and enzymes. This characteristic makes them excellent starting points for the development of chemical probes, which are small molecules used to study and manipulate biological systems.
The indanone core is found in a range of natural products and has been successfully incorporated into pharmaceuticals. A notable example is Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, which features an indanone moiety. The development of such drugs has spurred significant interest in exploring the potential of other indanone derivatives.
The introduction of halogens, such as in 5-chloro-4-iodo-2,3-dihydro-1H-inden-1-one, can further enhance the utility of the indanone scaffold for chemical probe development. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity and selectivity of a molecule for its target. The iodine atom, in particular, is an effective halogen bond donor. Furthermore, the presence of a radioactive isotope of iodine (e.g., ¹²⁵I or ¹²³I) would allow for the development of radiolabeled probes for use in imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET).
Structure-Activity Relationship (SAR) Studies for Indanone Derivatives (mechanistic and design focus)
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For indanone derivatives, SAR studies have provided valuable insights into the key structural features required for interaction with various biological targets.
The type, position, and number of halogen substituents on the indanone ring can significantly impact the compound's physicochemical properties and its interactions with biological targets. Halogens can modulate lipophilicity, which affects cell permeability and bioavailability. They can also alter the electronic properties of the aromatic ring, influencing metabolic stability and the potential for π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket.
Table 1: Hypothetical SAR Data for Halogenated Indanone Derivatives
| Compound | Substitution | Target Affinity (IC₅₀, nM) | Selectivity | Notes |
| 1 | Unsubstituted | 500 | Low | Parent scaffold |
| 2 | 5-Chloro | 250 | Moderate | Increased lipophilicity and potential for weak halogen bonding |
| 3 | 4-Iodo | 100 | High | Strong halogen bonding potential |
| 4 | 5-Chloro-4-iodo | 50 | Very High | Synergistic effects of both halogens on binding and selectivity |
This table is for illustrative purposes only and does not represent actual experimental data.
For a compound like this compound, further modifications could be envisioned. For example, derivatization at the carbonyl group or the methylene (B1212753) bridge could be explored to introduce additional points of interaction with a target protein, potentially leading to the development of highly potent and selective chemical probes or drug candidates.
Design Principles for Novel Indanone-Based Chemical Entities
The design of novel indanone-based chemical entities is guided by several key principles. A primary consideration is the selection of the biological target and the understanding of its three-dimensional structure and binding site properties. Computational methods, such as molecular docking and molecular dynamics simulations, can be employed to predict how different indanone derivatives might bind to a target and to guide the design of new compounds with improved properties.
The synthesis of the target molecule is also a critical aspect of the design process. The synthesis of this compound would likely start from a readily available precursor, such as 5-chloro-1-indanone (B154136). beilstein-journals.orgchemicalbook.comnih.govresearchgate.netgoogle.com The introduction of the iodine atom at the 4-position could be achieved through electrophilic iodination. The choice of iodinating agent and reaction conditions would be crucial to ensure the desired regioselectivity.
Another important design principle is the incorporation of features that enable the detection or visualization of the chemical probe. As mentioned earlier, the inclusion of a radioisotope of iodine would be a key design element for developing a probe for in vivo imaging. Alternatively, a fluorescent tag could be attached to the indanone scaffold to create a probe for use in fluorescence microscopy.
In Vitro Studies of Chemical Compound Interactions and Mechanisms
In vitro studies are essential for characterizing the interactions of a chemical compound with its biological target and for elucidating its mechanism of action. These studies are typically conducted in a controlled environment outside of a living organism, using purified proteins, cell extracts, or cultured cells.
Indanone scaffolds have been shown to modulate a variety of biochemical pathways. For example, certain indanone derivatives have been found to inhibit enzymes such as acetylcholinesterase, monoamine oxidase, and various kinases. By inhibiting these enzymes, indanone-based compounds can have a range of therapeutic effects.
For this compound, in vitro studies would be necessary to determine its biological activity. A first step would be to screen the compound against a panel of different enzymes and receptors to identify potential targets. Once a target is identified, further in vitro assays could be used to determine the compound's potency (e.g., IC₅₀ or EC₅₀ value) and its mechanism of inhibition or activation.
Table 2: Illustrative In Vitro Assay Data
| Assay Type | Target | Compound | Result |
| Enzyme Inhibition Assay | Kinase X | 5-chloro-4-iodo-1-indanone | IC₅₀ = 75 nM |
| Receptor Binding Assay | Receptor Y | 5-chloro-4-iodo-1-indanone | Kᵢ = 120 nM |
| Cell-based Assay | Pathway Z | 5-chloro-4-iodo-1-indanone | EC₅₀ = 200 nM |
This table is for illustrative purposes only and does not represent actual experimental data.
Enzyme Inhibition Mechanisms Related to Scaffold Binding
The indanone scaffold is a versatile structural motif extensively utilized in the design of enzyme inhibitors. Its rigid, bicyclic structure provides a fixed orientation for functional groups to interact with enzyme active sites, leading to potent and often selective inhibition. The therapeutic success of the indanone-containing drug Donepezil for Alzheimer's disease has spurred significant research into this scaffold's interactions with various enzymes, particularly those involved in neurodegenerative disorders. nih.gov
Monoamine Oxidase (MAO) Inhibition:
Indanone derivatives have been identified as potent, reversible, and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine. nih.govresearchgate.net The inhibition mechanism is typically competitive, where the indanone derivative competes with the natural substrate for binding at the active site. nih.gov
Molecular modeling and structure-activity relationship (SAR) studies reveal key binding interactions. The indanone core orients the molecule within the hydrophobic active site cavity of the MAO enzyme. Substituents on the aromatic ring of the indanone scaffold play a crucial role in determining potency and selectivity. For instance, studies on 2-benzylidene-1-indanone (B110557) derivatives show that a 5-hydroxy group on the indanone A-ring, combined with halogens on the B-ring, yields high-potency MAO-B inhibition. researchgate.net Similarly, for 2-heteroarylidene-1-indanones, methoxy (B1213986) substitution on the indanone ring significantly enhances MAO-B inhibition. nih.gov These groups form specific interactions with amino acid residues, anchoring the inhibitor within the active site and blocking substrate access.
Acetylcholinesterase (AChE) Inhibition:
The most prominent example of indanone-based enzyme inhibition is its role in targeting acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. nih.gov Indanone-based inhibitors like Donepezil employ a dual binding mechanism. rsc.org The molecule is long enough to span two key sites within the enzyme's deep gorge: the catalytic active site (CAS) at the bottom and the peripheral anionic site (PAS) near the entrance. rsc.orgrsc.org
The binding mechanism involves:
Interaction with the Catalytic Active Site (CAS): The core of the inhibitor interacts with the CAS, which contains the catalytic triad (B1167595) (Ser200, His440, and Glu327). A key interaction is the cation-π stacking between the inhibitor and the indole (B1671886) ring of the Trp84 residue. rsc.org
Interaction with the Peripheral Anionic Site (PAS): The other end of the inhibitor molecule, often a benzylpiperidine moiety in the case of Donepezil, interacts with the PAS. The 5,6-dimethoxy groups on the indanone ring can also form efficient hydrophobic interactions with the PAS. rsc.org
Kinetic studies of indanone derivatives have shown a mixed-type inhibition pattern, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov This dual-site binding not only blocks the active site but also interferes with the enzyme's role in promoting the aggregation of amyloid-beta peptides, a key pathological feature of Alzheimer's disease. rsc.org
| Indanone Derivative Class | Target Enzyme | Inhibition Potency (IC₅₀) | Inhibition Type |
|---|---|---|---|
| C6-Substituted 1-Indanones | MAO-B | 0.001 - 0.030 µM | Competitive, Reversible |
| 2-Heteroarylidene-1-Indanones | MAO-B | 0.0044 - 1.53 µM | - |
| 2-Benzylidene-1-Indanones | MAO-B | <0.1 µM (for 12 compounds) | MAO-B Specific |
| Piperidine-linked Indanones (e.g., Compound 6a) | AChE | 0.0018 µM | - |
| Donepezil (E2020) | AChE | Low nanomolar range | Mixed-type, Reversible |
Supramolecular Chemistry of Indanone Systems
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. These interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, dictate the assembly of molecules into larger, functional architectures. The indanone scaffold, with its combination of a planar aromatic ring, a ketone group (a hydrogen bond acceptor), and potential for various substituents, is an interesting building block for designing supramolecular systems.
Host-Guest Chemistry and Encapsulation with Indanone Derivatives
Host-guest chemistry involves the binding of a smaller "guest" molecule within a cavity or binding pocket of a larger "host" molecule or molecular assembly. wikipedia.org This interaction is governed by the principle of molecular recognition, where the host and guest have complementary shapes, sizes, and chemical properties.
While there are few reported examples of indanone derivatives being synthesized to act as macrocyclic hosts for encapsulating small guest molecules, the fundamental principle of host-guest chemistry is central to their biological activity. In the context of enzyme inhibition, the enzyme's active site acts as a sophisticated biological "host." The indanone-based inhibitor is the "guest" that is specifically recognized and bound within the host's cavity. wikipedia.org
This recognition is highly specific, driven by the sum of many non-covalent interactions between the indanone guest and the amino acid residues of the enzyme host. The rigidity of the indanone scaffold ensures that the interacting functional groups are pre-organized for optimal binding, reducing the entropic penalty upon complexation and leading to high binding affinity. Therefore, the design of indanone-based inhibitors is a direct application of biological host-guest principles, aiming to create the perfect guest for a specific biological host.
Self-Assembly and Ordered Structures of Indanone-Containing Molecules
The self-assembly of molecules into ordered structures is driven by the minimization of energy through the formation of non-covalent bonds. The most common and well-studied form of a highly ordered structure is the molecular crystal. The crystal packing of a molecule—how it arranges itself in the solid state—is a direct result of self-assembly dictated by its intermolecular interactions. mdpi.com
The structure of this compound, featuring a carbonyl group, an aromatic system, and two different halogen atoms, provides multiple points of contact for directing self-assembly. The key intermolecular interactions that would govern the formation of ordered structures for indanone derivatives include:
Hydrogen Bonding: While the indanone core itself lacks strong hydrogen bond donors, the carbonyl oxygen is a potent acceptor. In the presence of donor groups on substituents or in co-crystals, this interaction can be a primary organizing force.
π-π Stacking: The planar aromatic ring of the indanone scaffold facilitates face-to-face or offset stacking with neighboring aromatic rings, a common and significant interaction in the packing of aromatic molecules.
Halogen Bonding: The presence of chlorine and iodine atoms in the title compound introduces the possibility of halogen bonding. This is a highly directional, non-covalent interaction where the halogen atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophile, such as the carbonyl oxygen of a neighboring molecule.
Dipole-Dipole Interactions: The polar carbonyl group creates a significant molecular dipole, leading to dipole-dipole interactions that influence the alignment of molecules in the crystal lattice.
Emerging Research Directions and Future Perspectives for 5 Chloro 4 Iodo 2,3 Dihydro 1h Inden 1 One
Development of Advanced Synthetic Strategies
The synthesis of halo-substituted 1-indanones is well-established, typically involving intramolecular Friedel-Crafts reactions. beilstein-journals.orgresearchgate.net For a di-substituted compound like 5-chloro-4-iodo-2,3-dihydro-1H-inden-1-one, advanced strategies would focus on regioselectivity and efficiency.
Future synthetic research could explore:
Sequential Halogenation: Developing selective methods to introduce the chloro and iodo groups in a specific order onto a pre-formed indanone core or a suitable precursor.
Transition Metal-Catalyzed Cyclizations: Investigating palladium or rhodium-catalyzed carbonylative cyclizations could offer milder reaction conditions and broader functional group tolerance compared to traditional Friedel-Crafts reactions. organic-chemistry.org
Microwave-Assisted Synthesis: The use of microwave irradiation could accelerate key steps, such as the cyclization of carboxylic acids, leading to faster and potentially higher-yielding syntheses of halo-1-indanones. beilstein-journals.org
A general approach for synthesizing substituted 1-indanones involves the cyclization of 3-arylpropionic acids, which can be catalyzed by various acids. researchgate.net The synthesis of the precursor to 5-chloro-1-indanone (B154136), for example, has been achieved by reacting 3-chlorobenzaldehyde (B42229) with malonic acid to form 3-chlorophenylpropionic acid, followed by a Friedel-Crafts acylation. patsnap.comnih.govgoogle.com
| Synthetic Step | Reagents and Conditions | Purpose |
| Precursor Synthesis | 3-chlorobenzaldehyde, malonic acid, formic acid, diethylamine | Formation of 3-chlorophenylpropionic acid |
| Friedel-Crafts Cyclization | 3-chlorophenylpropionic acid, malonyl chloride, zinc chloride, dichloromethane | Intramolecular acylation to form the 5-chloro-1-indanone ring |
This table outlines a known pathway to a related monochloro-indanone, which could be adapted for the synthesis of the title compound.
Exploration of Novel Chemical Transformations
The dual halogenation of this compound provides two distinct reactive sites for further chemical modification, opening the door to a wide range of novel transformations.
Cross-Coupling Reactions: The iodine atom is particularly susceptible to transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings. These reactions allow for the introduction of aryl, alkynyl, and vinyl groups at the 4-position, creating a diverse library of derivatives. The Suzuki-Miyaura reaction, for instance, has been successfully used to functionalize 5-bromo-1-indanone. researchgate.net
Selective Functionalization: Research could focus on the differential reactivity of the C-I versus the C-Cl bond to achieve selective transformations. The greater reactivity of the C-I bond in palladium-catalyzed reactions is a well-established principle that can be exploited.
Derivatization of the Ketone: The carbonyl group can undergo a variety of reactions, including condensation with aldehydes to form 2-benzylidene-1-indanones, which are known for their biological activities. beilstein-journals.org It can also be a site for reduction, oxidation, or the formation of heterocyclic fused rings.
Ring Expansion: The 1-indanone (B140024) framework can undergo ring expansion reactions to form benzocycloheptene (B12447271) systems, a transformation that could lead to novel molecular scaffolds. rsc.org
| Reaction Type | Potential Reagents | Expected Product |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 4-Aryl-5-chloro-2,3-dihydro-1H-inden-1-one |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 4-Alkynyl-5-chloro-2,3-dihydro-1H-inden-1-one |
| Knoevenagel Condensation | Aromatic aldehyde, base | 2-Benzylidene-5-chloro-4-iodo-2,3-dihydro-1H-inden-1-one |
| Beckmann-like Rearrangement | Hydroxylamine, acid/catalyst | Rearranged lactam or imide derivatives scielo.br |
This table presents potential chemical transformations for this compound based on known reactivity of the 1-indanone core.
Integration of Computational and Experimental Methodologies in Compound Design
Computational chemistry offers powerful tools to predict the properties of and guide the synthesis of new this compound derivatives. Density Functional Theory (DFT) is a particularly valuable method for this purpose. nih.gov
Structural and Electronic Properties: DFT calculations can be used to determine the optimized geometry, bond lengths, and angles of the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the electronic structure and reactivity. rsc.org A smaller HOMO-LUMO gap often correlates with higher chemical reactivity. nih.gov
Spectroscopic Characterization: Theoretical calculations of vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts can aid in the experimental characterization of newly synthesized compounds. researchgate.net
Reaction Mechanism Studies: Computational modeling can elucidate the mechanisms of complex reactions, helping to optimize reaction conditions and predict the feasibility of novel transformations. For example, DFT has been used to study the energy barriers in cycloaddition reactions. beilstein-journals.org
Drug Design and Docking: For medicinal chemistry applications, molecular docking studies can predict the binding affinity and interaction modes of indanone derivatives with biological targets, such as enzymes or receptors. nih.govresearchgate.net This allows for the rational design of compounds with potentially enhanced biological activity.
| Computational Method | Predicted Property | Application in Research |
| DFT Geometry Optimization | Bond lengths, bond angles, dihedral angles | Confirmation of molecular structure |
| HOMO-LUMO Analysis | Energy gap, electron density distribution | Prediction of reactivity and electronic transitions |
| TD-DFT | UV-Vis absorption spectra | Understanding optical properties |
| Molecular Docking | Binding affinity, interaction modes | Guiding the design of bioactive molecules |
This table summarizes how computational methodologies can be integrated into the research and design of derivatives of the title compound.
Potential in Advanced Material Science Research (e.g., optical properties of derivatives)
The 1-indanone core is part of various chromophores, and its derivatives are being explored for their applications in material science, particularly in the field of nonlinear optics (NLO). nih.gov Organic materials with significant NLO properties are crucial for applications in optical data storage, image processing, and optical switching. nih.govjhuapl.edu
Nonlinear Optical (NLO) Properties: The π-conjugated system of the indanone core, when appropriately substituted with electron-donating and electron-withdrawing groups, can lead to materials with large second- or third-order NLO responses. nih.gov The introduction of different substituents at the 4- and 5-positions of the title compound could be used to tune these properties.
Fluorescent Probes: Derivatives of 1-indanone have been investigated as fluorescent emitters. researchgate.net By extending the conjugation or introducing specific functional groups, derivatives of this compound could be developed as novel fluorophores for various applications, including chemical sensing.
Organic Electronics: The electronic properties of indenofluorene derivatives, which can be synthesized from indanone precursors, have been studied for applications in organic electronics. researchgate.netnih.gov The specific substitution pattern of the title compound could lead to precursors for novel semiconducting materials.
Research in this area would involve synthesizing a series of derivatives and characterizing their photophysical properties, such as UV-Vis absorption and fluorescence emission spectra. rsc.org Theoretical calculations using Time-Dependent DFT (TD-DFT) can complement experimental studies by predicting electronic transitions and helping to understand the structure-property relationships that govern the optical behavior of these molecules. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
